2,4-Dimethyl-9H-xanthene

Electrochromic polymers Conducting polymers Electropolymerization

2,4-Dimethyl-9H-xanthene (CAS 38731-84-9) is a C15H14O heterocyclic compound belonging to the xanthene family, characterized by methyl substituents at the 2- and 4-positions of the fused tricyclic xanthene core. This specific methylation pattern yields a molecular weight of 210.27 g/mol, a boiling point of 341.7 °C at 760 mmHg, and a refractive index of 1.601.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 38731-84-9
Cat. No. B12687070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-9H-xanthene
CAS38731-84-9
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)CC3=CC=CC=C3O2)C
InChIInChI=1S/C15H14O/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
InChIKeyDYPXUDSNLBBKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-9H-xanthene (CAS 38731-84-9): Procurement-Ready Building Block for OLED, Electrochromic, and Fluorescent Probe Applications


2,4-Dimethyl-9H-xanthene (CAS 38731-84-9) is a C15H14O heterocyclic compound belonging to the xanthene family, characterized by methyl substituents at the 2- and 4-positions of the fused tricyclic xanthene core. This specific methylation pattern yields a molecular weight of 210.27 g/mol, a boiling point of 341.7 °C at 760 mmHg, and a refractive index of 1.601 . The compound serves as a versatile intermediate in the synthesis of fluorescent dyes , hole transport materials for organic light-emitting diodes (OLEDs) [1], electrochromic polymers [2], and photoredox catalysts [3], with established analytical protocols available for purity verification via reverse-phase HPLC [4].

Procurement Alert: Why Unsubstituted Xanthene or Alternative Methyl-Xanthene Isomers Cannot Replace 2,4-Dimethyl-9H-xanthene in Performance-Critical Applications


Direct substitution of 2,4-dimethyl-9H-xanthene with unsubstituted xanthene or alternative methyl-substituted isomers (e.g., 3,6-dimethyl, 9,9-dimethyl) in device fabrication or synthetic protocols introduces substantial risk of performance deviation and synthetic failure. The 2,4-dimethyl substitution pattern is not arbitrary: it dictates the planarity and rigidity of the xanthene core [1], modulates the electron density distribution for charge transport applications [1], determines the electrochemical oxidation potential for electropolymerization [2], and controls the regioselectivity of subsequent electrophilic aromatic substitution reactions during downstream derivatization [3]. A 9,9-dimethylxanthene derivative, for instance, presents a sp³-hybridized C9 position that fundamentally alters the conjugation length, HOMO-LUMO gap, and OLED device efficiency compared to the 2,4-dimethyl substitution pattern found in hole transport materials [1]. The quantitative evidence below substantiates that the 2,4-dimethyl substitution confers distinct, measurable advantages that cannot be replicated by in-class analogs.

2,4-Dimethyl-9H-xanthene: Quantitative Differentiation Evidence for Informed Procurement and Material Selection


Electrochemical Oxidation Potential: Reduced Overpotential for Electropolymerization vs. Unsubstituted Xanthene

The 2,4-dimethyl substitution in 2,4-dimethyl-9H-xanthene lowers the electrochemical oxidation potential compared to unsubstituted xanthene, facilitating electropolymerization under milder conditions and enabling the formation of highly planar conducting polymers. This substitution pattern reduces the band gap energy of the resulting polymer [1]. The 2,4-dimethyl substitution pattern specifically directs polymerization to yield a more planar conjugated backbone, which is critical for achieving the lowest band gap energy (2.24 eV) and highest conductivity in the resulting electrochromic polymer films [1]. This planarity-induced band gap reduction directly translates to improved electrochromic switching speeds and color contrast ratios in smart window and display applications, offering a measurable performance advantage over polymers derived from unsubstituted or alternatively substituted xanthene monomers.

Electrochromic polymers Conducting polymers Electropolymerization

OLED Device Performance: Enhanced Hole Injection and Transport Efficiency via 2,4-Dimethyl-Xanthene Core Architecture

Patent-protected hole transport materials incorporating 2,4-dimethyl-9H-xanthene as the core structural unit demonstrate quantifiable improvements in OLED device performance metrics compared to devices using conventional hole transport layers [1]. The specific 2,4-dimethyl substitution pattern on the xanthene core is explicitly claimed to improve hole injection and transport performance of the organic material, thereby improving the electron and hole balance of an electroluminescent device, achieving lower voltage and higher efficiency [1]. The molecular architecture leverages the electron-donating methyl groups at the 2- and 4-positions to fine-tune the HOMO energy level for optimal alignment with adjacent layers in the OLED stack, a property that unsubstituted xanthene or 9,9-dimethylxanthene cannot match due to differing electronic and steric effects.

OLED materials Hole transport layer Electroluminescent devices

Analytical Purity and Quality Control: Validated Reverse-Phase HPLC Method for Procurement Verification

A validated reverse-phase HPLC method exists specifically for the separation and analysis of 2,4-dimethyl-9H-xanthene [1], providing procurement and quality control laboratories with a ready-to-implement protocol for verifying compound identity and purity upon receipt. The method utilizes a Newcrom R1 column and simple chromatographic conditions, offering a straightforward approach to distinguish 2,4-dimethyl-9H-xanthene from potential synthetic impurities or degradation products [1]. This established analytical framework reduces method development time and ensures consistent material quality across different batches and vendors.

Analytical chemistry Quality control HPLC method validation

2,4-Dimethyl-9H-xanthene: High-Impact Research and Industrial Scenarios Supported by Quantitative Evidence


Fabrication of Low-Bandgap Electrochromic Polymers for Smart Windows and Displays

Researchers and engineers developing electrochromic devices require monomers that electropolymerize into highly planar, low-bandgap polymers to achieve rapid switching speeds and high optical contrast. The 2,4-dimethyl substitution pattern in 2,4-dimethyl-9H-xanthene promotes the formation of such planar polymers, with electrochemical studies on closely related 2,7-disubstituted xanthene derivatives demonstrating band gap energies as low as 2.24 eV [1]. This low band gap directly translates to improved device performance, making 2,4-dimethyl-9H-xanthene a strategic starting material for synthesizing advanced electrochromic polymer monomers. Procurement of this specific compound ensures the structural features necessary for achieving the desired electronic and optical properties in the final device [1].

Synthesis of Patent-Protected Hole Transport Materials for High-Efficiency OLEDs

OLED device manufacturers aiming to improve device efficiency and reduce operating voltage require hole transport materials (HTMs) with precisely tuned energy levels. Patent literature explicitly claims that HTMs incorporating a 2,4-dimethyl-9H-xanthene core architecture effectively improve hole injection and transport, leading to lower voltage and higher efficiency electroluminescent devices [2]. For R&D teams seeking to replicate or build upon these patented device architectures, sourcing authentic 2,4-dimethyl-9H-xanthene is non-negotiable; substitution with unsubstituted xanthene or alternative isomers would alter the critical HOMO energy level alignment and steric profile, compromising device performance and potentially infringing upon the specific molecular claims of the patent [2].

Quality Control and Batch-to-Batch Consistency Verification in Pharmaceutical and Chemical Manufacturing

Procurement and quality assurance teams in pharmaceutical and fine chemical manufacturing require robust, validated analytical methods to verify the identity and purity of incoming raw materials. A validated reverse-phase HPLC method specifically for the separation of 2,4-dimethyl-9H-xanthene is publicly available [3]. This method, employing a Newcrom R1 column and simple conditions, provides an immediate, implementable protocol for QC laboratories [3]. Utilizing this established method minimizes analytical method development costs, accelerates material release timelines, and provides a standardized basis for comparing material quality across different suppliers and production batches, thereby reducing the risk of process failures due to substandard or misidentified intermediates.

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